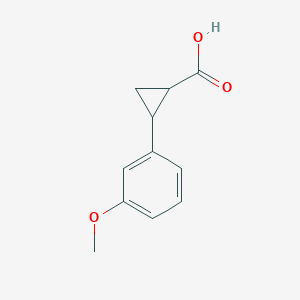

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQTZPLHSZFWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553515 | |

| Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900254-25-3 | |

| Record name | 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Conformationally Restricted Scaffold

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The inherent rigidity of the cyclopropane ring introduces conformational constraints into molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets. The 3-methoxyphenyl substituent provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide provides a detailed exploration of the primary synthetic pathways to this important molecule, offering both theoretical understanding and practical, field-proven insights for its preparation.

Section 1: Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The most apparent disconnection is the cyclopropane ring itself, leading to two primary synthetic strategies.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

-

Pathway A: The Simmons-Smith Approach. This strategy involves the cyclopropanation of an electron-rich alkene precursor, typically an ester of 3-methoxycinnamic acid. The Simmons-Smith reaction and its modifications are well-established methods for forming cyclopropane rings.[1][2][3]

-

Pathway B: The Rhodium-Catalyzed Approach. This pathway utilizes a transition metal-catalyzed reaction between an alkene, 3-methoxystyrene, and a diazo compound, such as ethyl diazoacetate. Rhodium catalysts are particularly effective in mediating this transformation with high efficiency and stereocontrol.[4][5][6]

This guide will now delve into the practical execution of each of these synthetic routes.

Section 2: Pathway A: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.[1][3] It involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular and often more reactive modification, known as the Furukawa modification, employs diethylzinc instead of the zinc-copper couple.[3]

Synthesis of the Precursor: Methyl 3-Methoxycinnamate

The starting material for this pathway is an ester of 3-methoxycinnamic acid. The methyl or ethyl ester is commonly used to protect the carboxylic acid functionality during the cyclopropanation step. A straightforward method for the preparation of methyl 3-methoxycinnamate is the Fischer esterification of 3-methoxycinnamic acid.

Experimental Protocol: Fischer Esterification of 3-Methoxycinnamic Acid

-

Reaction Setup: To a solution of 3-methoxycinnamic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methoxycinnamate, which can be further purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Reactants | 3-Methoxycinnamic acid, Methanol, Sulfuric acid | [7] |

| Solvent | Methanol | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 2-4 hours (TLC monitored) | [7] |

| Typical Yield | >90% | [7] |

The Cyclopropanation Step

With the precursor in hand, the key cyclopropanation reaction can be performed. The following protocol outlines a general procedure for the Simmons-Smith cyclopropanation of methyl 3-methoxycinnamate.

Diagram 2: Simmons-Smith Cyclopropanation Workflow

Caption: Workflow for the Simmons-Smith cyclopropanation step.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Preparation of the Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a zinc-copper couple (2.0-3.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane (DCM).

-

Reaction Initiation: Add diiodomethane (1.5-2.0 eq) to the suspension. The reaction can be initiated by gentle heating or sonication if necessary.

-

Substrate Addition: To the freshly prepared Simmons-Smith reagent, add a solution of methyl 3-methoxycinnamate (1.0 eq) in the same anhydrous solvent dropwise at a temperature between 0 °C and room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the reaction solvent. Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

| Parameter | Value | Reference |

| Cyclopropanating Agent | Diiodomethane and Zinc-Copper Couple (or Diethylzinc) | [1][3] |

| Solvent | Anhydrous Diethyl Ether or Dichloromethane | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12-24 hours (TLC/GC monitored) | [1] |

| Typical Yield | 60-80% | [2] |

Hydrolysis to the Carboxylic Acid

The final step in this pathway is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (saponification).

Experimental Protocol: Alkaline Hydrolysis

-

Reaction Setup: Dissolve the methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Reaction Conditions: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-5.0 eq), and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a strong acid, such as hydrochloric acid. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Reagents | Sodium Hydroxide or Potassium Hydroxide | [8] |

| Solvent | Methanol/Water or Ethanol/Water | [8] |

| Temperature | Reflux | [8] |

| Reaction Time | 2-6 hours (TLC monitored) | |

| Typical Yield | >90% |

Section 3: Pathway B: Rhodium-Catalyzed Cyclopropanation

An alternative and often highly efficient route to this compound involves the rhodium-catalyzed reaction of 3-methoxystyrene with an ethyl diazoacetate. This method is particularly advantageous for its potential for high stereoselectivity, especially in asymmetric synthesis.[4][5][6]

Synthesis of Precursors

The key precursors for this pathway are 3-methoxystyrene and ethyl diazoacetate. 3-methoxystyrene is commercially available or can be prepared from 3-methoxybenzaldehyde. Ethyl diazoacetate is also commercially available but can be synthesized from glycine ethyl ester hydrochloride.

The Cyclopropanation Step

The core of this pathway is the rhodium-catalyzed cyclopropanation. Dirhodium(II) carboxylates, such as rhodium(II) acetate, are common catalysts for this transformation.

Diagram 3: Rhodium-Catalyzed Cyclopropanation Mechanism

Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-methoxystyrene (1.0-1.5 eq) and a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in an anhydrous solvent such as dichloromethane or toluene.

-

Diazoacetate Addition: Add a solution of ethyl diazoacetate (1.0 eq) in the same solvent to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically ranging from room temperature to reflux, depending on the specific catalyst and substrates. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

| Parameter | Value | Reference |

| Catalyst | Rhodium(II) acetate or other Rh(II) carboxylates | [9] |

| Reactants | 3-Methoxystyrene, Ethyl Diazoacetate | [4] |

| Solvent | Dichloromethane or Toluene | [4] |

| Temperature | Room Temperature to Reflux | [4] |

| Reaction Time | 4-12 hours (TLC monitored) | [4] |

| Typical Yield | 70-90% | [4] |

Hydrolysis to the Carboxylic Acid

The final hydrolysis step is identical to that described in Pathway A (Section 2.3).

Section 4: Asymmetric Synthesis: Accessing Chiral Cyclopropanes

For many pharmaceutical applications, the synthesis of a single enantiomer of this compound is required. Both the Simmons-Smith and rhodium-catalyzed pathways can be adapted for asymmetric synthesis.

Asymmetric Simmons-Smith Reaction

The use of chiral ligands or additives in the Simmons-Smith reaction can induce enantioselectivity. Chiral dioxolanes derived from tartaric acid have been successfully employed for the asymmetric cyclopropanation of allylic alcohols. While direct application to 3-methoxycinnamate esters may require optimization, this approach offers a potential route to chiral products.

Asymmetric Rhodium-Catalyzed Cyclopropanation

The rhodium-catalyzed pathway is particularly well-suited for asymmetric synthesis through the use of chiral rhodium catalysts. A variety of chiral dirhodium(II) carboxylates and carboxamidates have been developed that can provide high levels of enantioselectivity in cyclopropanation reactions.[4] For instance, catalysts like Rh₂(S-DOSP)₄ and related structures have shown excellent performance in the asymmetric cyclopropanation of styrenes with diazoacetates.[4][5][6] The choice of catalyst is often substrate-dependent, and screening of different chiral rhodium complexes may be necessary to achieve optimal enantioselectivity for the synthesis of this compound.[4] A general protocol would be similar to the one described in Section 3.2, with the substitution of the achiral rhodium catalyst for a chiral counterpart.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust pathways: the Simmons-Smith cyclopropanation of a 3-methoxycinnamic acid ester and the rhodium-catalyzed cyclopropanation of 3-methoxystyrene. Both routes offer reliable methods for the construction of the key cyclopropane ring, followed by a straightforward hydrolysis to the final carboxylic acid product. For applications requiring specific stereoisomers, the rhodium-catalyzed approach, employing chiral catalysts, presents a particularly powerful and versatile strategy for achieving high levels of enantioselectivity. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical requirements.

References

-

Charette, A. B. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Davies, H. M. L., & Lee, G. H. (2010). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. Retrieved from [Link]

- Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324.

- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

- Nadeem, H., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.

-

Wikipedia contributors. (2023, November 27). Simmons–Smith reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl-p-methoxycinnamate. Retrieved from [Link]

- Yadav, V. G., & Chandalia, S. B. (1999). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology, 6(1), 23-28.

-

Eureka | Patsnap. (n.d.). Preparation method and application of octyl methoxycinnamate. Retrieved from [Link]

- Hu, W., & Doyle, M. P. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(5), 2026-2030.

-

Royal Society of Chemistry. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Retrieved from [Link]

- Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(30), 11775–11783.

-

Chiralpedia. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 3- methoxy cinnamic acid.

-

Gademann, K., & Kalesse, M. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. Retrieved from [Link]

-

Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Retrieved from [Link]

- Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361.

- Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642.

-

Khan, A. A., & Khan, A. (1988). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. ResearchGate. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The guide delves into the core principles of asymmetric cyclopropanation, offering detailed protocols for both metal-catalyzed and biocatalytic approaches. A critical analysis of the mechanistic basis for stereocontrol is presented, empowering researchers to make informed decisions in their synthetic strategies. Furthermore, this guide includes detailed experimental procedures, from the initial cyclopropanation of 3-methoxystyrene to the final hydrolysis and purification of the target carboxylic acid. Comprehensive analytical methodologies for the characterization of intermediates and the final product, including NMR spectroscopy and chiral HPLC, are also provided to ensure the synthesis of enantiomerically pure compounds.

Introduction: The Significance of Chiral Cyclopropanes

Optically active cyclopropanes are a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds. Their rigid, three-dimensional structure can impart unique conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets. The specific stereochemistry of the cyclopropane ring is often crucial for its pharmacological activity. This compound, with its potential for further functionalization, represents a key chiral building block for the synthesis of novel therapeutic agents. This guide will explore robust and reliable methods for its stereoselective preparation.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically enriched this compound can be broadly approached through two primary strategies:

-

Asymmetric Cyclopropanation: This approach involves the direct formation of the cyclopropane ring in a stereoselective manner from an achiral starting material, 3-methoxystyrene. This is typically achieved using a chiral catalyst that directs the approach of the carbene source to the olefin.

-

Kinetic Resolution: This strategy involves the non-stereoselective synthesis of a racemic mixture of the cyclopropane derivative, followed by the selective reaction of one enantiomer, leaving the other unreacted. This is often accomplished using enzymes, such as lipases.

This guide will detail protocols for both approaches, allowing researchers to choose the most suitable method based on available resources and desired outcomes.

Asymmetric Cyclopropanation via Metal Catalysis

Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and widely used method for the synthesis of cyclopropanes.[1] The use of chiral ligands on the metal center allows for high levels of stereocontrol. For the synthesis of this compound, two of the most effective catalytic systems are based on rhodium and copper.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of styrenes with diazoacetates. The choice of the chiral carboxylate ligand is critical for achieving high enantioselectivity.

Mechanism of Stereoselection: The catalytic cycle begins with the reaction of the rhodium catalyst with the diazoacetate to form a rhodium-carbene intermediate. The alkene then attacks the electrophilic carbene carbon. The stereochemical outcome is determined by the trajectory of the alkene's approach to the carbene, which is dictated by the steric and electronic properties of the chiral ligands on the rhodium catalyst.[2][3][4] The chiral environment created by the ligands favors one approach over the other, leading to the preferential formation of one enantiomer.

Diagram: Rhodium-Catalyzed Cyclopropanation Workflow

Caption: Workflow for the rhodium-catalyzed synthesis.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-(3-Methoxyphenyl)cyclopropanecarboxylate

Materials:

-

3-Methoxystyrene

-

Ethyl diazoacetate (EDA)

-

Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-methoxystyrene (1.25 mmol, 2.5 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.0025 mmol, 0.005 equiv).

-

Slowly add a solution of ethyl diazoacetate (0.5 mmol, 1 equiv) in anhydrous DCM (5 mL) to the reaction mixture over 4 hours using a syringe pump.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate as a mixture of diastereomers.

Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes with chiral bis(oxazoline) (BOX) ligands are also excellent catalysts for the asymmetric cyclopropanation of styrenes.[5][6] These catalysts often provide complementary stereoselectivity to their rhodium counterparts.

Mechanism of Stereoselection: The mechanism is believed to involve the formation of a copper-carbene intermediate. The chiral BOX ligand creates a C₂-symmetric environment around the copper center, which effectively shields one face of the carbene, directing the incoming alkene to the other face.[7][8] This results in high levels of enantioselectivity.

Diagram: Copper-Catalyzed Cyclopropanation Logic

Caption: Logic of copper-catalyzed stereoselection.

Experimental Protocol: Copper-Catalyzed Synthesis of Ethyl 2-(3-Methoxyphenyl)cyclopropanecarboxylate

Materials:

-

3-Methoxystyrene

-

Ethyl diazoacetate (EDA)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

-

2,2'-Isopropylidenebis(4S-isopropyl-2-oxazoline) ((S,S)-iPr-BOX)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve CuOTf·0.5C₆H₆ (0.05 mmol) and (S,S)-iPr-BOX (0.055 mmol) in anhydrous DCM (10 mL). Stir the mixture at room temperature for 1 hour.

-

Add 3-methoxystyrene (5.0 mmol) to the catalyst solution.

-

Cool the reaction mixture to -20 °C.

-

Slowly add a solution of ethyl diazoacetate (5.5 mmol) in anhydrous DCM (10 mL) over 6 hours using a syringe pump.

-

Stir the reaction at -20 °C for an additional 18 hours.

-

Allow the reaction to warm to room temperature and then filter through a short pad of silica gel, eluting with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography as described in the rhodium-catalyzed protocol.

Biocatalytic Approach: Enzymatic Kinetic Resolution

An alternative strategy to obtain enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of its ester precursor. Lipases are particularly effective for this transformation due to their high enantioselectivity and operational simplicity.[9][10][11]

Principle of Kinetic Resolution: A lipase will selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched ester from the newly formed, enantiomerically pure carboxylic acid.

Diagram: Lipase-Catalyzed Kinetic Resolution

Caption: Principle of enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl 2-(3-Methoxyphenyl)cyclopropanecarboxylate

Materials:

-

Racemic ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Phosphate buffer (pH 7.2)

-

tert-Butyl methyl ether (MTBE)

-

Sodium bicarbonate solution, saturated

-

Hydrochloric acid, 1 M

-

Sodium sulfate, anhydrous

Procedure:

-

To a suspension of racemic ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate (1.0 g) in phosphate buffer (20 mL), add immobilized Candida antarctica Lipase B (100 mg).

-

Stir the mixture vigorously at 30 °C.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Extract the aqueous phase with MTBE (3 x 20 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove the carboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

-

Acidify the aqueous bicarbonate washings to pH 2 with 1 M HCl.

-

Extract the acidified aqueous layer with MTBE (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure carboxylic acid.

Final Step: Hydrolysis of the Ester

For the asymmetric cyclopropanation routes, the final step is the hydrolysis of the enantioenriched ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis

-

Dissolve the enantioenriched ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate in a mixture of ethanol and 2 M sodium hydroxide solution.

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization and Quality Control

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and stereochemistry.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cyclopropane ring and the substitution pattern on the aromatic ring.[12]

Expected ¹H NMR Data for Ethyl trans-2-(3-methoxyphenyl)cyclopropanecarboxylate:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 6.7-7.2 | m | |

| OCH₃ | 3.80 | s | |

| OCH₂CH₃ | 4.10 | q | J = 7.1 |

| CH-COOEt | 1.85-1.95 | m | |

| CH-Ar | 2.45-2.55 | m | |

| CH₂ (cyclopropane) | 1.20-1.60 | m | |

| OCH₂CH₃ | 1.25 | t | J = 7.1 |

Expected ¹³C NMR Data for Ethyl trans-2-(3-methoxyphenyl)cyclopropanecarboxylate:

| Carbon | Chemical Shift (ppm) |

| C=O | 173.5 |

| Aromatic C-O | 159.8 |

| Aromatic C-ipso | 142.1 |

| Aromatic CH | 129.5, 119.3, 113.0, 112.5 |

| OCH₂CH₃ | 60.5 |

| OCH₃ | 55.2 |

| CH-COOEt | 25.8 |

| CH-Ar | 24.1 |

| CH₂ (cyclopropane) | 16.5 |

| OCH₂CH₃ | 14.3 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the synthesized carboxylic acid and its ester precursor.[4]

Illustrative Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Chiralcel® OD-H or Chiralpak® AD-H[2] |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Under these conditions, the two enantiomers will exhibit different retention times, allowing for their quantification and the determination of the ee.

Conclusion

The stereoselective synthesis of this compound is a readily achievable goal for researchers in the field of medicinal and organic chemistry. This guide has provided a detailed overview of both metal-catalyzed asymmetric cyclopropanation and biocatalytic kinetic resolution as viable synthetic strategies. By understanding the underlying principles of stereocontrol and following the detailed experimental and analytical protocols provided, scientists can confidently produce this valuable chiral building block in high enantiopurity, paving the way for the discovery of novel and effective therapeutic agents.

References

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Česká a slovenská farmacie. (2007).

- TU Delft Research Portal. (n.d.).

- Phenomenex. (n.d.).

- MDPI. (n.d.).

- PMC - NIH. (n.d.).

- ResearchGate. (n.d.).

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- PubMed. (2020). Directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy)

- PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].

- Sigma-Aldrich. (n.d.). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.

- Semantic Scholar. (2012). The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ).

- ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester.

- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 7. Ring-disubstituted 2-methoxyethyl phenylcyanoacryl.

- ChemRxiv. (n.d.).

- SciELO. (n.d.).

- Google Patents. (n.d.).

- Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.

Sources

- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scielo.br [scielo.br]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chromatographyonline.com [chromatographyonline.com]

Physical and chemical properties of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

An In-depth Technical Guide to 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of significant interest in medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a carboxylic acid moiety, and a methoxyphenyl group imparts distinct characteristics that are valuable for designing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropane Motif in Drug Design

The cyclopropane ring is a highly strained, three-membered carbocycle that has garnered considerable attention in medicinal chemistry. Its rigid structure allows for precise control over the conformation of molecules, which is crucial for optimizing interactions with biological targets. Furthermore, the cyclopropane ring is considered a "bioisostere" of the phenyl group and other functionalities, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a carboxylic acid provides a handle for salt formation and can significantly influence a compound's pharmacokinetic profile. The 3-methoxyphenyl substituent further refines the electronic and steric properties of the molecule, potentially enhancing target affinity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

Below is a summary of the key structural and general properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 900254-25-3 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=CC(=C1)C2CC2C(=O)O | [1] |

| InChIKey | SEQTZPLHSZFWIY-UHFFFAOYSA-N | [1] |

Computed Physicochemical Data

The following table presents computed physicochemical properties that are critical for predicting the druglikeness of this compound. These values are derived from computational models and provide valuable initial insights.

| Property | Value | Computational Method | Source |

| XLogP3 | 1.6 | XLogP3 3.0 | [1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Cactvs 3.4.6.11 | [1] |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 | [1] |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 | [1] |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 | [1] |

Expert Insight: The computed XLogP3 value of 1.6 suggests a moderate lipophilicity, which is often a desirable trait for orally bioavailable drugs. The TPSA of 46.5 Ų is also within the range typically associated with good cell permeability.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the carboxylic acid, the cyclopropane ring, and the methoxy-substituted phenyl ring.

Acidity

Reactivity of the Cyclopropane Ring

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or electrophiles, or through transition metal-catalyzed processes. However, under physiological conditions, the cyclopropane ring is generally stable.

Aromatic Ring Chemistry

The methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

Synthesis Strategies

The synthesis of 2-arylcyclopropane-1-carboxylic acids can be approached through several synthetic routes. A common strategy involves the cyclopropanation of an appropriate olefin precursor.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol for a Related Cyclopropanation:

A general and effective method for the synthesis of cyclopropanecarboxylic acids involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, followed by hydrolysis of the resulting ester. While a specific protocol for the title compound is not detailed in the provided search results, a representative procedure for a related transformation is the malonic ester synthesis.[3]

Step-by-Step Malonic Ester Synthesis for a Cyclopropane Carboxylic Acid Derivative:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.

-

Cyclization: The enolate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form the cyclopropane ring via a double alkylation.[4]

-

Hydrolysis: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed using a strong base like sodium hydroxide.

-

Decarboxylation: Acidification followed by heating leads to the decarboxylation of one of the carboxylic acid groups to yield cyclopropanecarboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the range of 6.7-7.3 ppm).- Methoxy protons (singlet around 3.8 ppm).- Cyclopropane protons (complex multiplets in the upfield region, typically 0.8-2.0 ppm).- Carboxylic acid proton (broad singlet, typically >10 ppm). |

| ¹³C NMR | - Carbonyl carbon (around 170-180 ppm).- Aromatic carbons (in the range of 110-160 ppm).- Methoxy carbon (around 55 ppm).- Cyclopropane carbons (in the upfield region, typically 10-30 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-O stretches from the ether and carboxylic acid (around 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretches.[5] |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (192.21 g/mol ).- Fragmentation pattern consistent with the structure. |

Data Interpretation Workflow:

Caption: Workflow for spectroscopic data acquisition and analysis.

Conclusion

This compound is a molecule with a compelling profile for applications in drug discovery. Its physicochemical properties, including moderate lipophilicity and a favorable polar surface area, suggest good potential for oral bioavailability. The synthetic accessibility and the possibility for further structural modifications make it an attractive scaffold for the development of novel therapeutics. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

PubChem. This compound | C11H12O3 | CID 13972233. [Link]

-

NIST. Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans. [Link]

-

PubChem. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3. [Link]

-

University of Colorado Boulder. Useful Spectroscopic Data. [Link]

-

Wikidata. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

-

PubChem. Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy-, polymer with 1,1'-methylenebis(4-isocyanatocyclohexane), 1-decanol-blocked. [Link]

-

PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575. [Link]

-

Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Link]

-

SpectraBase. 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

Sources

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS number 900254-25-3 information

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 900254-25-3): A Key Scaffold for Epigenetic Drug Discovery

Introduction

This compound, identified by CAS number 900254-25-3, is a synthetic organic compound featuring a substituted cyclopropane ring. While not a therapeutic agent in itself, this molecule represents a critical structural motif and a valuable building block in medicinal chemistry. The rigid, three-membered cyclopropane ring, combined with the phenyl and carboxylic acid functionalities, makes it an ideal starting point for the synthesis of sophisticated molecular probes and drug candidates.[1]

Its primary significance lies in its role as a precursor to potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2][3] LSD1 is a key epigenetic regulator, and its overexpression is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[3][4] This guide provides a comprehensive technical overview of the compound's properties, synthesis, mechanism of action in the context of LSD1 inhibition, and its application in modern drug discovery research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.[5]

| Property | Value | Source |

| CAS Number | 900254-25-3 | [5] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₁H₁₂O₃ | [5] |

| Molecular Weight | 192.21 g/mol | [5] |

| Canonical SMILES | COC1=CC=CC(=C1)C2CC2C(=O)O | [5] |

| InChIKey | SEQTZPLHSZFWIY-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 46.5 Ų | [5] |

| XLogP3 | 1.6 | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and logical approach involves the cyclopropanation of a substituted cinnamic ester, followed by hydrolysis. This strategy is chosen for its reliability and control over the core scaffold.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Protocol:

-

Step 1: Fischer Esterification of 3-Methoxycinnamic Acid

-

Rationale: The initial carboxylic acid is converted to a methyl ester to protect the acidic proton and to provide an electron-withdrawing group that activates the alkene for the subsequent cyclopropanation. Sulfuric acid is a standard and cost-effective catalyst for this transformation.

-

Procedure:

-

Dissolve 3-methoxycinnamic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, remove methanol under reduced pressure, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-methoxycinnamate, which can be used directly in the next step.

-

-

-

Step 2: Cyclopropanation via Corey-Chaykovsky Reaction

-

Rationale: The Corey-Chaykovsky reaction is a classic method for converting α,β-unsaturated esters to the corresponding cyclopropyl esters.[2] It utilizes a sulfur ylide generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride. This method is often preferred over Simmons-Smith for its operational simplicity with electron-deficient alkenes.

-

Procedure:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO in a flame-dried, three-necked flask under an argon atmosphere.

-

Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir the mixture for 1 hour until hydrogen evolution ceases, indicating complete ylide formation.

-

Add a solution of methyl 3-methoxycinnamate (1.0 eq) in DMSO dropwise, maintaining the temperature below 30°C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by carefully pouring it into ice-water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

-

-

-

Step 3: Saponification to the Carboxylic Acid

-

Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to yield the carboxylate salt, followed by acidification to produce the final carboxylic acid product.

-

Procedure:

-

Dissolve the cyclopropyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60°C for 2-4 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

-

Extract the precipitated product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound as the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

Biological Context & Mechanism of Action: Targeting LSD1

The true value of this compound is realized when it is converted into its corresponding amine derivative, 2-(3-methoxyphenyl)cyclopropan-1-amine. This transformation, often achieved via a Curtius or Hofmann rearrangement, creates a scaffold analogous to tranylcypromine (trans-2-phenylcyclopropylamine), a well-documented inhibitor of FAD-dependent amine oxidases like LSD1 and monoamine oxidases (MAOs).[2][6][7]

The Role of LSD1 in Epigenetics and Cancer

Lysine-Specific Demethylase 1 (LSD1) is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[4] By removing these marks, LSD1 acts as a transcriptional repressor. Dysregulation and overexpression of LSD1 are common in many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[3][4] This makes LSD1 an attractive therapeutic target for cancer treatment.

Mechanism of Covalent Inhibition

Cyclopropylamine-based inhibitors are mechanism-based inactivators. They act as substrates for the LSD1 enzyme, which utilizes a flavin adenine dinucleotide (FAD) cofactor for its oxidative catalysis.[4][7] The enzyme attempts to oxidize the cyclopropylamine, but the strained ring undergoes oxidative cleavage. This process generates a highly reactive intermediate that forms a stable, covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.[2][7]

Caption: Mechanism of LSD1 action and its covalent inhibition.

Application in Research: In Vitro LSD1 Inhibition Assay

To evaluate the potency of novel inhibitors derived from this compound, a standard biochemical assay is required. The horseradish peroxidase (HRP)-coupled assay is a common, reliable method for measuring LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Assay Principle & Workflow

The demethylation of the H3K4me2 substrate by LSD1 produces H₂O₂. In the presence of HRP, this H₂O₂ oxidizes a fluorogenic probe (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured quantitatively. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 4. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H12O3 | CID 13972233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Methoxyphenyl Cyclopropane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural scaffold of methoxyphenyl cyclopropane derivatives has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of their diverse biological activities, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. By integrating insights into their synthesis, structure-activity relationships, and pharmacological profiles, this document serves as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics. We will delve into the compelling anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds.

Introduction: The Allure of a Strained Ring

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in organic chemistry. Its inherent ring strain bestows upon it unique electronic and conformational properties, making it a valuable component in the design of bioactive molecules. When coupled with a methoxyphenyl group, a common pharmacophore, the resulting derivatives exhibit a remarkable spectrum of biological activities. The methoxy group, an electron-donating substituent, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and target-binding affinity. This guide will explore the synergistic interplay between these two structural features and their implications for therapeutic applications.

Synthetic Strategies: Forging the Three-Membered Ring

The construction of the cyclopropane ring is a key step in the synthesis of these derivatives. Several robust methods have been developed, with two prominent approaches being the Corey-Chaykovsky reaction and transition metal-catalyzed cyclopropanation.

The Corey-Chaykovsky Reaction: A Ylide-Mediated Approach

The Corey-Chaykovsky reaction is a versatile method for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[1][2][3] The reaction typically involves the conjugate addition of a sulfoxonium ylide, such as dimethyloxosulfonium methylide, to an enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

-

Ylide Generation: To a stirred suspension of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at room temperature. Stir the mixture until a homogenous solution of the ylide is formed.

-

Substrate Addition: Cool the ylide solution in an ice bath. Slowly add a solution of the α,β-unsaturated carbonyl precursor (e.g., a methoxyphenyl-substituted chalcone) in a suitable solvent like DMSO or tetrahydrofuran (THF).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methoxyphenyl cyclopropane derivative.

Rhodium-Catalyzed Cyclopropanation: A Carbene-Transfer Reaction

Transition metal-catalyzed reactions, particularly those employing rhodium catalysts, offer an efficient and stereoselective route to cyclopropanes.[4][5][6][7] This method involves the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst, such as dirhodium tetraacetate. The catalyst facilitates the decomposition of the diazo compound to generate a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene to form the cyclopropane ring.

Conceptual Workflow: Rhodium-Catalyzed Cyclopropanation

Caption: Rhodium-catalyzed cyclopropanation workflow.

Anticancer Activity: Targeting Malignant Cells

Several methoxyphenyl cyclopropane derivatives have demonstrated significant potential as anticancer agents.[8][9][10] Their cytotoxic effects have been observed in various cancer cell lines, often with a degree of selectivity towards malignant cells over normal cells.

Mechanism of Action: Inducing Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the caspase cascade.

The caspase cascade is a proteolytic pathway that orchestrates the dismantling of the cell. It can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12][13][14] Evidence suggests that methoxyphenyl cyclopropane derivatives can trigger the intrinsic pathway, which involves the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[13][14]

Caption: Anticancer mechanism via the intrinsic apoptosis pathway.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18][19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[15][16][17][18]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the methoxyphenyl cyclopropane derivative in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Table 1: Anticancer Activity of Selected Methoxyphenyl Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Human Glioblastoma (U-87) | 19.6 ± 1.5 | [8] |

| Compound B | Triple-Negative Breast Cancer (MDA-MB-231) | 43.7 ± 7.4 | [9] |

Antimicrobial Activity: Combating Pathogens

Methoxyphenyl cyclopropane derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

In fungi, a key target for some of these derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[21][22][23][24][25] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[21][23] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[21]

Caption: Antifungal mechanism via CYP51 inhibition.

Evaluation of Antimicrobial Activity: Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. Common methods include broth dilution and disk diffusion.[26][27][28][29]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[29]

-

Compound Dilution: Prepare a serial two-fold dilution of the methoxyphenyl cyclopropane derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[28]

Table 2: Antimicrobial Activity of Selected Methoxyphenyl Cyclopropane Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| F8 | Candida albicans | 16 | [20] |

| F24 | Candida albicans | 16 | [20] |

| F42 | Candida albicans | 16 | [20] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and methoxyphenyl cyclopropane derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[30][31][32][33][34] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[30][32] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Methoxyphenyl derivatives can interfere with this pathway, thereby reducing the production of inflammatory mediators.

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Evaluation of Anti-inflammatory Activity: The Griess Assay

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator.[35][36][37][38] The assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[39]

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the methoxyphenyl cyclopropane derivative.

-

Sample Collection: After a suitable incubation period, collect the cell culture supernatants.

-

Griess Reagent Addition: Add Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants in a 96-well plate.[39]

-

Incubation: Incubate the plate at room temperature for a short period to allow for the colorimetric reaction to occur.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[37]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between the chemical structure of methoxyphenyl cyclopropane derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR is still evolving, some general trends have been observed. For instance, the position and number of methoxy groups on the phenyl ring can significantly impact activity.[40] Additionally, the nature of substituents on the cyclopropane ring can influence the compound's interaction with its biological target.

Conclusion and Future Directions

Methoxyphenyl cyclopropane derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships through medicinal chemistry efforts, and evaluating their in vivo efficacy and safety profiles in preclinical models. The continued exploration of this unique chemical space holds significant promise for the development of novel and effective therapies for a variety of human diseases.

References

-

Corey-Chaykovsky Reactions. NROChemistry. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]

-

Two pathways of the caspase cascade. The apoptotic pathway is activated... ResearchGate. Available at: [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Available at: [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

-

Schematic overview of three pathways of caspase-dependent apoptosis.... ResearchGate. Available at: [Link]

-

Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]

-

Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. ResearchGate. Available at: [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Corey-Chaykovsky Reactions. YouTube. Available at: [Link]

-

NF-κB Signaling Pathway Diagram. SciSpace. Available at: [Link]

-

Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. European Journal of Organic Chemistry. Available at: [Link]

-

Schematic representation of the apoptotic cascade. Apoptosis can be... ResearchGate. Available at: [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Available at: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Resistance to antifungals that target CYP51. National Institutes of Health. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

-

Caspase Cascade pathway. NetPath. Available at: [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Available at: [Link]

-

Antimicrobial Susceptibility Testing. myadlm.org. Available at: [Link]

-

Schematic representation of the NF-κB signalling pathway. A pathway... ResearchGate. Available at: [Link]

-

Structure-activity relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,... ChEMBL. Available at: [Link]

-

Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]

-

Protocol Griess Test. protocols.io. Available at: [Link]

-

CYP51: Significance and symbolism. SciSpace. Available at: [Link]

-

4.6. Nitric Oxide Assay. Bio-protocol. Available at: [Link]

-

Intrinsic Apoptosis Pathway. Creative Diagnostics. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

-

Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. Available at: [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]

Sources

- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. abeomics.com [abeomics.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 21. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CYP51: Significance and symbolism [wisdomlib.org]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. pdb.apec.org [pdb.apec.org]

- 28. integra-biosciences.com [integra-biosciences.com]

- 29. myadlm.org [myadlm.org]

- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. NF-κB Signaling Pathway Diagram [scispace.com]

- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 33. creative-diagnostics.com [creative-diagnostics.com]

- 34. researchgate.net [researchgate.net]

- 35. Protocol Griess Test [protocols.io]

- 36. bio-protocol.org [bio-protocol.org]

- 37. sigmaaldrich.com [sigmaaldrich.com]

- 38. abcam.co.jp [abcam.co.jp]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Molecule and the Mission

In the landscape of medicinal chemistry, structural motifs serve as crucial signposts, guiding the exploration of biological activity. The compound 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid presents a compelling case for investigation, integrating two features of significant pharmacological interest: a cyclopropane ring and a methoxyphenyl group.[1][2] The cyclopropane moiety, a small, strained carbocycle, imparts conformational rigidity and metabolic stability, which can enhance binding to specific protein targets and improve pharmacokinetic profiles.[3][4][5] Concurrently, the methoxy substituent is prevalent in numerous approved drugs, where it often plays a key role in modulating ligand-target interactions and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[6]

While the specific biological activities of this compound are not yet extensively documented, its constituent parts suggest a high potential for interaction with various classes of therapeutic targets. This guide eschews a rigid, templated approach, instead providing a logical, causality-driven framework for the systematic identification and validation of these targets. As a senior application scientist, the narrative herein is grounded in the principles of robust experimental design and verifiable outcomes, empowering research teams to navigate the complexities of target deconvolution with confidence.

Part 1: Hypothesis-Driven Target Exploration

The journey of target identification begins with informed hypotheses rooted in structural analogy and known pharmacophores. The unique combination of a carboxylic acid, a rigid cyclopropane scaffold, and an electron-donating methoxyphenyl group points toward several promising target families.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane receptors and are the target of approximately 35-45% of all approved drugs.[7] Their binding pockets are notoriously adaptable, and ligands containing aromatic systems, like the methoxyphenyl group, are common.

-

Scientific Rationale: The methoxyphenyl moiety can engage in various non-covalent interactions within a GPCR binding pocket, including hydrogen bonds (with the oxygen atom) and hydrophobic or pi-stacking interactions (with the phenyl ring). The conformational constraint imposed by the cyclopropane ring can lock the molecule into a specific orientation, potentially leading to high-affinity and selective binding.[3] Natural compounds containing these motifs are known to target a wide array of GPCRs.[7] The carboxylic acid group can form critical salt-bridge interactions with basic residues (e.g., Lys, Arg) often found in the binding sites of aminergic or lipid-activated GPCRs.

-

Potential Sub-classes:

-

Cannabinoid and Lysophospholipid Receptors

-

Adrenergic and Serotonergic Receptors

-

Metabotropic Glutamate Receptors

-

Metabolic Enzymes: Hydrolases and Oxidoreductases

Enzymes are another major class of drug targets. The carboxylic acid functionality, in particular, suggests potential interactions with enzymes that process endogenous carboxylic acids or amides.

-

Scientific Rationale: A compelling hypothesis centers on the inhibition of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[8][9] Dual-action inhibitors that target both FAAH and cyclooxygenase (COX) enzymes have been developed from NSAID scaffolds (which are carboxylic acids) to create potent anti-inflammatory agents with reduced gastrointestinal side effects.[8][10][11] The structure of this compound bears a resemblance to the core scaffold of some NSAIDs, making FAAH and COX compelling targets to investigate.

-

Potential Sub-classes:

-

Fatty Acid Amide Hydrolase (FAAH)

-

Cyclooxygenases (COX-1 and COX-2)